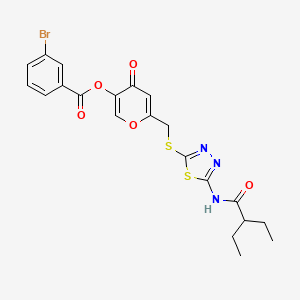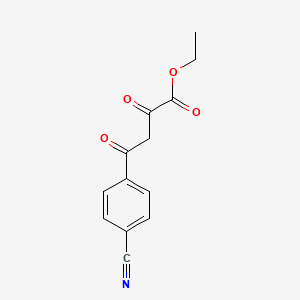![molecular formula C9H10Br2N2 B2641145 2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 1365965-09-8](/img/structure/B2641145.png)
2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
This compound may be used in the preparation of various other compounds such as 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one, and 8-methyl-2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one .Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr . The molecular weight is 252.93 .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 149-152 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Synthesis and Halogenation
- Synthesis of Imidazo[1,2-a]pyridines : The ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br has been used to synthesize 3-aminoimidazo[1,2-a]pyridines in good to excellent yields, offering a simplified workup and the potential for reuse of the ionic liquid (Shaabani et al., 2006).
- Halogenation Pathways : The study on halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines reveals the influence of acetic acid concentration on the reaction pathways. Different halogenation products are formed based on the acetic acid concentration, indicating the complexity and versatility of reactions involving imidazo[1,2-a]pyridine derivatives (Yutilov et al., 2005).
Fluorescent Properties
- Organic Fluorophores : Imidazo[1,2-a]pyridines and pyrimidines are investigated as organic fluorophores for biomarkers and photochemical sensors. The influence of substituents on luminescent properties is studied, revealing that the hydroxymethyl group can act as an enhancer of fluorescence intensity in some cases (Velázquez-Olvera et al., 2012).
Synthesis of Derivatives
- Synthesis of Imidazo[1,2-a]pyrimidine Derivatives : A method to synthesize imidazo[1,2-a]pyrimidine derivatives involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens. This process leads to the formation of bromo- and dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines, showcasing the adaptability in synthesizing a variety of derivatives (Kochergin et al., 2013).
Medicinal Chemistry and Catalysis
- Catalytic Activity in Transfer Hydrogenation : Deprotonation of 2,6-bis(arylimidazolium)pyridine dibromide leads to the formation of stable 2,6-bis(arylimidazol-2-ylidene)pyridine, which is used to prepare ruthenium ‘pincer’ complexes. These complexes exhibit catalytic activity in the transfer hydrogenation of carbonyl compounds, indicating potential applications in medicinal chemistry and catalysis (Danopoulos et al., 2002).
Safety and Hazards
Mechanism of Action
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, are also studied to understand how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Properties
IUPAC Name |
2-(bromomethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;/h2-4,6H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGCPRZBPZSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
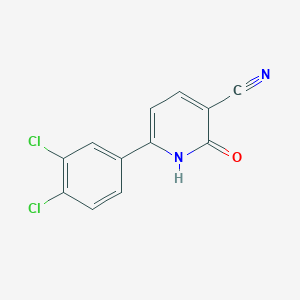

![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)

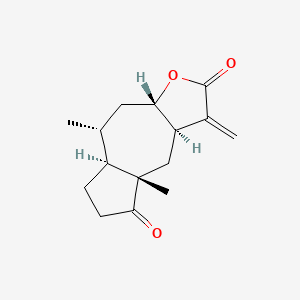
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)
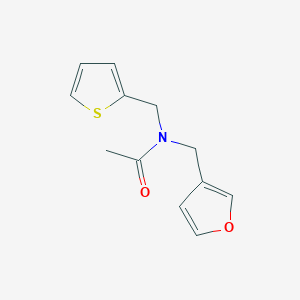
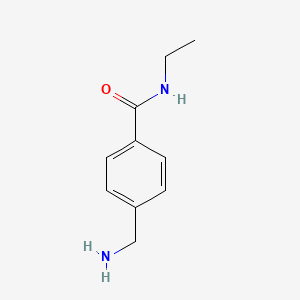

![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)
